molecular formula C6H9N3O2S B13596029 6-(Aminomethyl)pyridine-3-sulfonamide

6-(Aminomethyl)pyridine-3-sulfonamide

Cat. No.: B13596029
M. Wt: 187.22 g/mol
InChI Key: PSJFYNUZMOOKFP-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-3-sulfonamide is an organic compound characterized by the presence of an aminomethyl group attached to the pyridine ring at the 6-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyridine-3-sulfonamide typically involves the reaction of 6-(aminomethyl)pyridine with sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding sulfonamide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfonamide derivatives with oxidized aminomethyl groups.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    6-(Aminomethyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    6-(Aminomethyl)pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness: 6-(Aminomethyl)pyridine-3-sulfonamide is unique due to the presence of both an aminomethyl group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

6-(aminomethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,3,7H2,(H2,8,10,11)

InChI Key

PSJFYNUZMOOKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)CN

Origin of Product

United States

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